molecular formula C18H15K2O7PS2 B2635665 Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt CAS No. 308103-66-4

Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt

Cat. No.: B2635665
CAS No.: 308103-66-4
M. Wt: 516.6 g/mol
InChI Key: PRAGZPSLQQRHKD-UHFFFAOYSA-L
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Description

Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt (BSPP) is a water-soluble triarylphosphine salt . It forms coordination complexes with silver ions , and is extensively used in the synthesis of silver nanoparticles (AgNPs) .


Synthesis Analysis

BSPP is synthesized as a water-soluble triarylphosphine salt . It forms coordination complexes with silver ions, which is extensively used in the synthesis of silver nanoparticles (AgNPs) .


Molecular Structure Analysis

The empirical formula of BSPP is C18H13K2O6PS2 · 2H2O . Its molecular weight is 534.62 . The SMILES string representation of BSPP is O.O. [K+]. [K+]. [O-]S (=O) (=O)c1ccc (cc1)P (c2ccccc2)c3ccc (cc3)S ( [O-]) (=O)=O .


Chemical Reactions Analysis

BSPP is a ligand suitable for Suzuki-Miyaura Coupling . It forms coordination complexes with silver ions, which is extensively used in the synthesis of silver nanoparticles (AgNPs) .


Physical and Chemical Properties Analysis

BSPP is a solid substance . It has a melting point of 98-102 °C . It is water-soluble .

Scientific Research Applications

Gold Nanoparticle Stabilization

Bis(p-sulfonatophenyl)phenylphosphine (BSPP) has been utilized in stabilizing gold nanoparticles (AuNPs). A study by Ping et al. (2015) found that BSPP effectively maintained the stability of AuNPs in an aqueous solution, preventing aggregation even in the presence of moderate NaCl concentrations (Ping, Zhao, & Tianrui, 2015).

Gold Nanoclusters Synthesis and Phase Transfer

Zhong et al. (2011) demonstrated the use of BSPP in the synthesis and phase transfer of gold nanoclusters (Au NCs). The compound facilitated the transfer of Au NCs from an aqueous to an organic phase, contributing to the formation of core-shell Au@Ag2S nanoparticles (Zhong et al., 2011).

Particle Size Sorting

In research by Yang et al. (2005), a method employing K2 BSPP was developed for sorting and refining the sizes of Au and Pt nanoparticles from a diverse range of particle sizes. This process facilitated the production of metal nanoparticles with small diameters and narrow size distributions (Yang, Lee, & Too, 2005).

Hollow Pt Nanospheres Synthesis

Yang et al. (2006) reported the synthesis of hollow Pt nanospheres using BSPP to selectively remove Ag cores from Ag-Pt core-shell nanoparticles. This method allowed comparison of the catalytic activities of solid and hollow Pt particles under identical conditions (Yang, Lee, Too, & Valiyaveettil, 2006).

Protein Corona Study on Gold Nanoparticles

Johnston et al. (2017) explored the impact of colloidal stability on protein corona formation using gold nanoparticles coated with BSPP. The study highlighted the significant influence of surface modification on the composition and size of the protein corona in various biological media (Johnston et al., 2017).

Adsorption Study Using Quartz Crystal Microbalance

Glomm et al. (2006) used BSPP as a passivating layer on gold surfaces to study the adsorption of fluorescein-5-isothiocyanate (F5ITC). The research showed that the passivating layer significantly affected the surface coverage and binding mechanisms of F5ITC on gold surfaces (Glomm, Bidegain, Volden, & Sjöblom, 2006).

Silver Nanoprism Growth Mechanism

Xue et al. (2008) conducted a mechanistic study on the photomediated growth of silver nanoprisms, revealing that BSPP increases the solubility of Ag+ and acts as a buffer, influencing the redox cycles and the resulting prism thickness (Xue, Métraux, Millstone, & Mirkin, 2008).

Mechanism of Action

The mechanism of action of BSPP is through its ability to form coordination complexes with silver ions . This property is extensively used in the synthesis of silver nanoparticles (AgNPs) .

Safety and Hazards

BSPP can cause slight to mild irritation of the skin . It is irritating to the nose, mucous membranes, and respiratory tract . Ingestion may be harmful . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

As BSPP is extensively used in the synthesis of silver nanoparticles (AgNPs) , future research could focus on exploring new applications of BSPP in the field of nanotechnology. Additionally, more studies could be conducted to improve the synthesis process of BSPP to increase its yield and purity.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt involves the reaction of p-sulfonatobenzaldehyde with phenylphosphine in the presence of a base to form Bis(p-sulfonatophenyl)phenylphosphine. This intermediate is then reacted with potassium hydroxide and water to form Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt.", "Starting Materials": [ "p-sulfonatobenzaldehyde", "phenylphosphine", "base", "potassium hydroxide", "water" ], "Reaction": [ "Step 1: React p-sulfonatobenzaldehyde with phenylphosphine in the presence of a base to form Bis(p-sulfonatophenyl)phenylphosphine.", "Step 2: React Bis(p-sulfonatophenyl)phenylphosphine with potassium hydroxide and water to form Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt." ] }

CAS No.

308103-66-4

Molecular Formula

C18H15K2O7PS2

Molecular Weight

516.6 g/mol

IUPAC Name

dipotassium;4-[phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate

InChI

InChI=1S/C18H15O6PS2.2K.H2O/c19-26(20,21)17-10-6-15(7-11-17)25(14-4-2-1-3-5-14)16-8-12-18(13-9-16)27(22,23)24;;;/h1-13H,(H,19,20,21)(H,22,23,24);;;1H2/q;2*+1;/p-2

InChI Key

PRAGZPSLQQRHKD-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)P(C2=CC=C(C=C2)S(=O)(=O)[O-])C3=CC=C(C=C3)S(=O)(=O)[O-].O.[K+].[K+]

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=C(C=C2)S(=O)(=O)[O-])C3=CC=C(C=C3)S(=O)(=O)[O-].O.[K+].[K+]

solubility

not available

Origin of Product

United States

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